molecular formula C6H13NO2 B1433616 (3R,4S)-3-methoxyoxan-4-amine CAS No. 1421066-70-7

(3R,4S)-3-methoxyoxan-4-amine

Cat. No. B1433616
M. Wt: 131.17 g/mol
InChI Key: OHVYRLNUMZHWIK-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R,4S)-3-methoxyoxan-4-amine” is a chemical compound with the molecular formula C6H13NO2 . It is also known as rac-(3R,4S)-3-methoxyoxan-4-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “(3R,4S)-3-methoxyoxan-4-amine” is 1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5 (6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 . The molecular weight of the hydrochloride salt form is 167.64 .


Physical And Chemical Properties Analysis

“(3R,4S)-3-methoxyoxan-4-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Antineoplastic Agents

(Pettit et al., 2003) reported on the synthesis and evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and related amino acid amides. These compounds demonstrated significant inhibitory effects on cancer cell growth, indicating potential applications in cancer treatment.

Crystal Structure and Alkylating Activity

(Budzisz et al., 2005) investigated the crystal structure, protolytic properties, and alkylating activity of a related compound, 3-(1-amino-ethylidene)-2-methoxy-2-oxo-2,3-dihydro-2λ5-benzo[e][1,2]oxaphosphinin-4-one. This research contributes to the understanding of the structural and chemical properties of similar compounds.

Lanthanide Complexes

(Liu et al., 1993) explored the synthesis and characterization of N 4 O 3 amine phenol ligands and their lanthanide complexes. This research is significant for the development of new materials and coordination chemistry.

Inhibition of Melanin Production

(Choi et al., 2002) conducted a study on (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, focusing on its effects on melanin biosynthesis. Their findings suggest potential applications in skin whitening and treatment of hyper-pigmentation.

C-H Amination

(Park et al., 2015) provided insights into the Rh(III)-mediated amido transfer process, demonstrating the utility of 1,4,2-dioxazol-5-one as an efficient amino source. This research has implications for organic synthesis and pharmaceutical applications.

Soil Metabolism

(Briggs & Ogilvie, 1971) explored the metabolism of 3-Chloro-4-methoxyaniline and its derivatives in soil, contributing to environmental chemistry and agricultural sciences.

Industrial Applications of Aminotriazoles

(Nazarov et al., 2022) reviewed the industrial use of amino-1,2,4-triazoles, highlighting their applications in agriculture, medicine, and high-energy substances.

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(3R,4S)-3-methoxyoxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYRLNUMZHWIK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-3-methoxyoxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-3-methoxyoxan-4-amine
Reactant of Route 2
Reactant of Route 2
(3R,4S)-3-methoxyoxan-4-amine
Reactant of Route 3
Reactant of Route 3
(3R,4S)-3-methoxyoxan-4-amine
Reactant of Route 4
Reactant of Route 4
(3R,4S)-3-methoxyoxan-4-amine
Reactant of Route 5
Reactant of Route 5
(3R,4S)-3-methoxyoxan-4-amine
Reactant of Route 6
(3R,4S)-3-methoxyoxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.